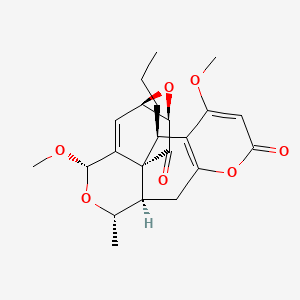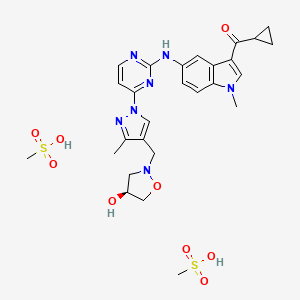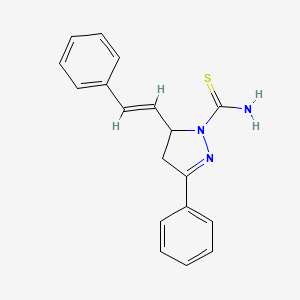
Doxycycline hyclate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxycycline hyclate-d5 is a deuterium-labeled derivative of doxycycline hyclate, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, into the doxycycline molecule enhances its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of doxycycline hyclate-d5 involves the deuteration of doxycycline hyclate. Deuteration is typically achieved through the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in controlled environments to ensure high yield and purity. The final product is purified using techniques such as crystallization, chromatography, and lyophilization .
Analyse Chemischer Reaktionen
Types of Reactions: Doxycycline hyclate-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Doxycycline hyclate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the pharmacokinetics and metabolism of doxycycline.
Biology: Employed in studies involving protein synthesis inhibition and bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating bacterial infections and as a model compound for developing new antibiotics.
Industry: Utilized in the development of stable isotope-labeled compounds for various analytical applications
Wirkmechanismus
Doxycycline hyclate-d5 exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. The incorporation of deuterium does not significantly alter this mechanism but may enhance the compound’s stability and metabolic profile .
Vergleich Mit ähnlichen Verbindungen
Doxycycline Monohydrate: Another form of doxycycline with similar antibacterial properties but different solubility and stability profiles.
Tetracycline: A parent compound with a broader spectrum of activity but higher toxicity.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader activity against resistant bacteria.
Uniqueness: Doxycycline hyclate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C22H25ClN2O8 |
|---|---|
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
(4aR,5S,5aR,12aR)-4,6-dideuterio-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-6-(trideuteriomethyl)-5,5a-dihydro-4aH-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7?,10-,14-,15?,17+,22+;/m1./s1/i1D3,7D,15D; |
InChI-Schlüssel |
PTNZGHXUZDHMIQ-HHFNINNSSA-N |
Isomerische SMILES |
[2H]C1([C@H]2[C@@H]([C@@H]3[C@@](C(=C(C(=O)C3([2H])N(C)C)C(=O)N)O)(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


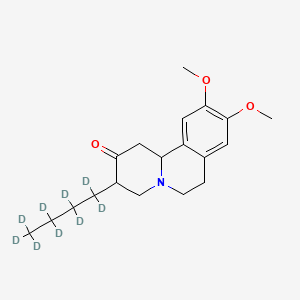
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
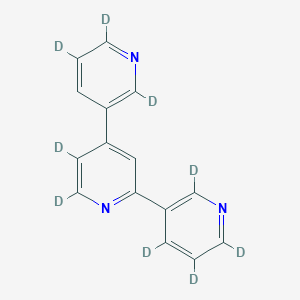
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)

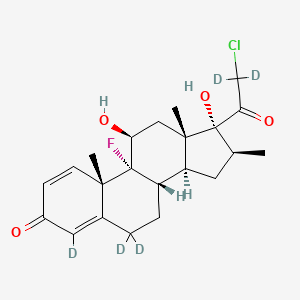
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
